molecular formula C7H14O B1360152 3-Methyl-2-hexanone CAS No. 2550-21-2

3-Methyl-2-hexanone

Cat. No.: B1360152
CAS No.: 2550-21-2
M. Wt: 114.19 g/mol
InChI Key: GYWYASONLSQZBB-UHFFFAOYSA-N
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Description

3-Methyl-2-hexanone, also known as 2-Methyl-3-hexanone, is an organic compound with the molecular formula C7H14O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups. This compound is used in various industrial applications due to its unique chemical properties .

Scientific Research Applications

3-Methyl-2-hexanone has several applications in scientific research:

Safety and Hazards

3-Methylhexan-2-one is a flammable liquid and vapour . It is advised to keep away from heat, hot surfaces, sparks, open flames, and other ignition sources . Use personal protective equipment and ensure adequate ventilation when handling this compound . In case of fire, use appropriate extinguishing media .

Biochemical Analysis

Biochemical Properties

3-Methylhexan-2-one plays a role in biochemical reactions primarily as a substrate for certain enzymes. It interacts with enzymes such as alcohol dehydrogenases and ketone reductases, which catalyze the reduction of 3-Methylhexan-2-one to its corresponding alcohol. These interactions are crucial for the metabolism and detoxification of the compound within biological systems. Additionally, 3-Methylhexan-2-one can form adducts with proteins through nucleophilic addition reactions, potentially affecting protein function and stability .

Cellular Effects

The effects of 3-Methylhexan-2-one on various cell types and cellular processes are diverse. In hepatocytes, for example, 3-Methylhexan-2-one can induce oxidative stress by generating reactive oxygen species (ROS). This oxidative stress can lead to alterations in cell signaling pathways, such as the activation of the nuclear factor erythroid 2–related factor 2 (Nrf2) pathway, which is involved in the cellular response to oxidative stress. Furthermore, 3-Methylhexan-2-one can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, 3-Methylhexan-2-one exerts its effects through several mechanisms. It can bind to and inhibit the activity of certain enzymes, such as cytochrome P450 monooxygenases, which are involved in the metabolism of various endogenous and exogenous compounds. This inhibition can lead to the accumulation of 3-Methylhexan-2-one and its metabolites, potentially causing toxic effects. Additionally, 3-Methylhexan-2-one can interact with DNA and RNA, leading to changes in gene expression and protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methylhexan-2-one can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term exposure to 3-Methylhexan-2-one in in vitro or in vivo studies has been shown to cause persistent oxidative stress and alterations in cellular function. These long-term effects can include changes in cell proliferation, apoptosis, and differentiation .

Dosage Effects in Animal Models

The effects of 3-Methylhexan-2-one vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and metabolism. At higher doses, 3-Methylhexan-2-one can cause significant toxic effects, including liver and kidney damage, neurotoxicity, and reproductive toxicity. These adverse effects are often dose-dependent and can be exacerbated by prolonged exposure .

Metabolic Pathways

3-Methylhexan-2-one is involved in several metabolic pathways, including its reduction to the corresponding alcohol by alcohol dehydrogenases and its oxidation by cytochrome P450 enzymes. These metabolic pathways are essential for the detoxification and elimination of 3-Methylhexan-2-one from the body. The compound can also affect metabolic flux and metabolite levels by interacting with key enzymes and cofactors involved in energy metabolism .

Transport and Distribution

Within cells and tissues, 3-Methylhexan-2-one is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, such as albumin, which facilitate its distribution and localization within the body. The compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, such as the liver and adipose tissue .

Subcellular Localization

3-Methylhexan-2-one is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its activity and function can be influenced by its subcellular localization, as well as by post-translational modifications that direct it to specific organelles. For example, the compound’s interaction with mitochondrial enzymes can affect mitochondrial function and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-2-hexanone can be synthesized through several methods. One common approach involves the oxidation of 3-methylhexanol using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The reaction typically occurs under acidic conditions to facilitate the oxidation process .

Industrial Production Methods: In industrial settings, this compound is often produced via catalytic hydrogenation of 3-methylhexanal. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to achieve the desired conversion .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2-hexanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Methyl-2-hexanone involves its interaction with various molecular targets. As a ketone, it can participate in hydrogen bonding and dipole-dipole interactions, influencing its reactivity and interactions with other molecules. The carbonyl group is particularly reactive, making it a key site for chemical reactions .

Comparison with Similar Compounds

Uniqueness: 3-Methyl-2-hexanone is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its position of the methyl group and the length of the carbon chain differentiate it from other similar ketones, affecting its boiling point, solubility, and overall chemical behavior .

Properties

IUPAC Name

3-methylhexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-4-5-6(2)7(3)8/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWYASONLSQZBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80870985
Record name 3-Methylhexan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80870985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2550-21-2
Record name 3-Methyl-2-hexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2550-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylhexan-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002550212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylhexan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80870985
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Record name 3-methylhexan-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the biological significance of 3-Methyl-2-hexanone?

A: this compound serves as a pheromone in certain insect species. Specifically, it has been identified as a component of the aggregation pheromone produced by male Triatoma phyllosoma complex bugs .

Q2: Has the fragmentation pattern of this compound been investigated?

A: Yes, the mass spectrometric fragmentation of this compound has been studied, particularly in the context of the McLafferty rearrangement. This rearrangement, commonly observed in the mass spectrometry of carbonyl compounds, involves a characteristic hydrogen transfer and bond cleavage. While the study primarily focused on the deuterated analog (6,6,6-[2H3]-3-methylhexan-2-one), it provides insights into the potential fragmentation pathways of this compound .

Q3: Can computational chemistry be used to study this compound?

A: Absolutely. While the provided abstracts don't delve into specific simulations for this compound, one article describes an ab initio linear response method for calculating Magnetic Circular Dichroism (MCD) spectra with a nonperturbative treatment of magnetic fields . This method could potentially be applied to study the electronic structure and chiroptical properties of this compound.

Q4: Are there any other known natural sources of this compound?

A: Yes, besides the Triatoma phyllosoma complex, this compound has also been identified in the triatomine bug Dipetalogaster maximus . This suggests that this compound might play a role in the chemical ecology of other insect species as well.

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